molecular formula C7H11ClN2O B3030890 2-Amino-1-pyridin-2-ylethanol hydrochloride CAS No. 1009330-44-2

2-Amino-1-pyridin-2-ylethanol hydrochloride

Cat. No. B3030890
CAS RN: 1009330-44-2
M. Wt: 174.63
InChI Key: NLPBIYNLRMJMTO-UHFFFAOYSA-N
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Description

The compound 2-Amino-1-pyridin-2-ylethanol hydrochloride is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the understanding of similar pyridine-based structures and their synthesis. For instance, paper describes a compound with a pyridine moiety and its synthesis, which includes a dynamic process due to nitrogen inversion, observed by NMR spectroscopy. Paper outlines a synthetic method for 2-amino hydropyridines and 2-pyridinones, which are structurally related to the compound of interest. Paper details the synthesis of a chiral complex involving a pyridin-2-ylmethylene group, and paper reports the synthesis of a pyridine derivative with a piperidinyl substituent.

Synthesis Analysis

The synthesis of related pyridine compounds involves various strategies. For example, the synthesis described in paper involves a novel route that leads to a compound with a pyridine ring and a dynamic process due to nitrogen inversion. This suggests that the synthesis of this compound might also involve careful consideration of the stereochemistry and conformational dynamics. Paper presents a domino reaction involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as NMR, as seen in paper , and X-ray crystallography, as mentioned in paper . These techniques allow for the determination of the conformational properties and the stereochemistry of the molecules. The presence of a chiral center or a dynamic process such as nitrogen inversion can significantly influence the molecular structure and its analysis.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can vary widely depending on the substituents attached to the pyridine ring. The papers do not provide specific reactions for this compound, but they do offer insights into the types of reactions that pyridine compounds can undergo. For instance, the domino reactions described in paper indicate that pyridine derivatives can be synthesized through multi-component reactions, which might also be applicable to the synthesis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of this compound, they do suggest that properties such as solubility, melting point, and reactivity can be inferred from related compounds. For example, the crystallographic characterization in paper and the conformational analysis in paper provide valuable information on how the structure can affect the physical state and stability of these compounds.

Scientific Research Applications

Synthesis and Conformation Studies

  • Novel Synthesis Routes : A novel synthetic route for a related compound, 2-{[2-(3,4-dichlorophenyl)ethyl]propylamino}-1-pyridin-3-ylethanol, was developed, demonstrating the compound's utility in chemical synthesis (Korošec et al., 2006).

  • Conformational Analysis : The study of the conformational properties of derivatives of 2-Amino-1-pyridin-2-ylethanol hydrochloride has been conducted using techniques like NMR spectroscopy and MO calculations, showcasing its relevance in understanding molecular dynamics (Korošec et al., 2006).

Chemical Properties and Reactions

  • Incorporation in Complex Molecules : This compound has been used in the synthesis of more complex molecules, such as 2-deoxy-2-[(1-deoxy- D -fructofuranuronic acid)-1-yl]amino-α- D -glucopyranose, which was characterized by analytical and spectroscopic data (Klemer & Funcke, 1974).

  • Antimicrobial Activity : Derivatives of this compound have shown variable and modest antimicrobial activity against certain strains of bacteria and fungi (Patel, Agravat & Shaikh, 2011).

Materials Science Applications

  • Magnetic Properties : The compound has been involved in the study of hydrochloride crystals based on related structures, where its derivatives were used to investigate the relationship between magnetic properties and crystal-stacking structures (Yong, Zhang & She, 2013).

  • Catalytic Performance : Research on Ni-Doped TiO2 nanoparticles has used (2-amino-pyridin-3-yl)-methanol, a related compound, as a starting point for synthesizing pyridopyrimidines, demonstrating its role in heterogeneous catalysis (Kaiba et al., 2020).

properties

IUPAC Name

2-amino-1-pyridin-2-ylethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-5-7(10)6-3-1-2-4-9-6;/h1-4,7,10H,5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPBIYNLRMJMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1009330-44-2
Record name 2-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009330-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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